Riviciclib

Übersicht

Beschreibung

P276-00 ist eine neuartige Verbindung, die als potenter Inhibitor von Cyclin-abhängigen Kinasen identifiziert wurde. Cyclin-abhängige Kinasen sind Enzyme, die eine entscheidende Rolle bei der Regulierung des Zellzyklus spielen. P276-00 hat eine signifikante Antitumoraktivität gezeigt, insbesondere gegen Cisplatin-resistente Krebszellen . Diese Verbindung wurde ausgiebig auf ihr Potenzial als Antineoplastikum untersucht, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

P276-00 wird durch eine Reihe chemischer Reaktionen synthetisiert, die Flavone beinhalten. Die Synthese beinhaltet die Optimierung von Leitverbindungen durch Struktur-Wirkungs-Beziehungsstudien. Die potenteste Verbindung, P276-00, wurde mit einer Hemmkonzentration (IC50) von 63 ± 18,5 Nanomol pro Liter in Cyclin-abhängigen Kinase 4- und Cyclin D1-Enzymassays identifiziert . Der Syntheseweg beinhaltet die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte chemische Struktur zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von P276-00 beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen. Der Prozess umfasst die Reinigung und Isolierung der Verbindung, um eine hohe Reinheit und Potenz zu gewährleisten. Die Produktionsmethoden sind so konzipiert, dass sie kostengünstig und skalierbar für einen möglichen kommerziellen Einsatz sind.

Chemische Reaktionsanalyse

Arten von Reaktionen

P276-00 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Hemmung von Cyclin-abhängigen Kinasen: P276-00 hemmt Cyclin-abhängige Kinasen, indem es an die aktive Stelle des Enzyms bindet und so die Phosphorylierung des Retinoblastomproteins verhindert.

Apoptose-Induktion: Die Verbindung induziert Apoptose in Krebszellen durch die Aktivierung von Caspase-3 und die Bildung von DNA-Leitern.

Häufige Reagenzien und Bedingungen

Die Reaktionen mit P276-00 erfordern in der Regel bestimmte Reagenzien und Bedingungen, wie z. B.:

Cyclin-abhängige Kinase-Inhibitoren: P276-00 wird in Kombination mit anderen Cyclin-abhängigen Kinase-Inhibitoren verwendet, um seine antiproliferativen Wirkungen zu verstärken.

Apoptose-Induktoren: Die Verbindung wird mit Apoptose-induzierenden Mitteln verwendet, um ihre Auswirkungen auf Krebszelllinien zu untersuchen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen mit P276-00 gebildet werden, umfassen:

Gehemmte Cyclin-abhängige Kinasen: Das Hauptprodukt ist die gehemmte Form von Cyclin-abhängigen Kinasen, die zu einem Zellzyklusarrest und Apoptose führt.

Apoptotische Krebszellen: Die Verbindung induziert effektiv Apoptose in Krebszellen, was zur Bildung von apoptotischen Körperchen führt.

Wissenschaftliche Forschungsanwendungen

P276-00 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Krebstherapie: P276-00 hat eine signifikante Antitumoraktivität in verschiedenen Krebszelllinien gezeigt, einschließlich solcher, die gegen Cisplatin resistent sind.

Zellzyklusregulierung: Die Verbindung wird verwendet, um die Regulierung des Zellzyklus und die Rolle von Cyclin-abhängigen Kinasen bei der Zellproliferation zu untersuchen.

Apoptose-Forschung: P276-00 wird verwendet, um die Mechanismen der Apoptose und die Rolle von Caspase-3 beim Zelltod von Krebszellen zu untersuchen.

Arzneimittelentwicklung: Die Verbindung dient als Leitverbindung für die Entwicklung neuer Cyclin-abhängiger Kinase-Inhibitoren mit verbesserter Potenz und Selektivität.

Wirkmechanismus

P276-00 entfaltet seine Wirkungen durch die Hemmung von Cyclin-abhängigen Kinasen, die für den Fortschritt des Zellzyklus unerlässlich sind. Die Verbindung bindet an die aktive Stelle des Enzyms, verhindert die Phosphorylierung des Retinoblastomproteins und führt zu einem Zellzyklusarrest in der G1/S-Phase . Zusätzlich induziert P276-00 Apoptose durch die Aktivierung von p53, was zu einem erhöhten Verhältnis von BAX zu BCL-2 und der Spaltung von Caspase-3 führt . Die Verbindung reduziert auch die Expression von Tumormikroumgebungsproteinen wie Interleukin-6 und epidermalem Wachstumsfaktorrezeptor .

Analyse Chemischer Reaktionen

Types of Reactions

P276-00 undergoes several types of chemical reactions, including:

Inhibition of Cyclin-Dependent Kinases: P276-00 inhibits cyclin-dependent kinases by binding to the active site of the enzyme, preventing the phosphorylation of retinoblastoma protein.

Apoptosis Induction: The compound induces apoptosis in cancer cells through the activation of caspase-3 and the formation of DNA ladders.

Common Reagents and Conditions

The reactions involving P276-00 typically require specific reagents and conditions, such as:

Cyclin-Dependent Kinase Inhibitors: P276-00 is used in combination with other cyclin-dependent kinase inhibitors to enhance its antiproliferative effects.

Apoptosis Inducers: The compound is used with apoptosis-inducing agents to study its effects on cancer cell lines.

Major Products Formed

The major products formed from the reactions involving P276-00 include:

Inhibited Cyclin-Dependent Kinases: The primary product is the inhibited form of cyclin-dependent kinases, which leads to cell cycle arrest and apoptosis.

Apoptotic Cancer Cells: The compound effectively induces apoptosis in cancer cells, resulting in the formation of apoptotic bodies.

Wissenschaftliche Forschungsanwendungen

P276-00 has a wide range of scientific research applications, including:

Cancer Therapy: P276-00 has shown significant antitumor activity in various cancer cell lines, including those resistant to cisplatin.

Cell Cycle Regulation: The compound is used to study the regulation of the cell cycle and the role of cyclin-dependent kinases in cell proliferation.

Apoptosis Research: P276-00 is used to investigate the mechanisms of apoptosis and the role of caspase-3 in cancer cell death.

Drug Development: The compound serves as a lead compound for the development of new cyclin-dependent kinase inhibitors with improved potency and selectivity.

Wirkmechanismus

P276-00 exerts its effects by inhibiting cyclin-dependent kinases, which are essential for cell cycle progression. The compound binds to the active site of the enzyme, preventing the phosphorylation of retinoblastoma protein and leading to cell cycle arrest in the G1/S phase . Additionally, P276-00 induces apoptosis through the activation of p53, resulting in an increased ratio of BAX to BCL-2 and the cleavage of caspase-3 . The compound also reduces the expression of tumor micro-environment proteins such as interleukin-6 and epidermal growth factor receptor .

Vergleich Mit ähnlichen Verbindungen

P276-00 wird mit anderen Cyclin-abhängigen Kinase-Inhibitoren verglichen, wie z. B.:

Palbociclib: Für die Behandlung von östrogenrezeptor-positivem Brustkrebs zugelassen.

Ribociclib: Ein weiterer Cyclin-abhängiger Kinase-Inhibitor, der in der Brustkrebstherapie eingesetzt wird.

Abemaciclib: Bekannt für seinen Einsatz bei der Behandlung von Brustkrebs.

Einzigartigkeit von P276-00

P276-00 ist einzigartig aufgrund seiner hohen Selektivität und Potenz gegenüber Cyclin-abhängiger Kinase 4 und Cyclin D1, mit einer IC50 unter 250 Nanomol pro Liter . Es zeigt auch eine signifikante Antitumoraktivität gegen Cisplatin-resistente Krebszellen, was es zu einem wertvollen Kandidaten für die Krebstherapie macht .

Liste ähnlicher Verbindungen

- Palbociclib

- Ribociclib

- Abemaciclib

P276-00 sticht unter diesen Verbindungen aufgrund seines einzigartigen Wirkmechanismus und seines Potenzials, Resistenzen in der Krebstherapie zu überwinden, hervor .

Biologische Aktivität

Riviciclib, also known as P276-00, is a potent cyclin-dependent kinase (CDK) inhibitor that has gained attention for its potential therapeutic applications in various cancers. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical and clinical studies, and relevant case studies.

This compound selectively inhibits several CDKs, notably CDK1, CDK4, and CDK9. The reported IC50 values for these interactions are as follows:

- CDK1 : 79 nM

- CDK4 : 63 nM

- CDK9 : 20 nM

These values indicate a strong affinity for these targets, suggesting that this compound effectively disrupts the cell cycle and promotes apoptosis in cancer cells by inhibiting the phosphorylation of retinoblastoma protein (Rb) and reducing cyclin D1 levels .

Efficacy in Cancer Models

This compound has demonstrated significant antiproliferative activity across various cancer cell lines. The following table summarizes its activity against different cancer types:

| Cancer Type | IC50 Range (nM) | Notes |

|---|---|---|

| Lung Cancer | 310 - 800 | Effective in xenograft models |

| Breast Cancer | 310 - 800 | Strong inhibition observed in MX-1 models |

| Colon Carcinoma | 310 - 800 | Induces apoptosis in human colon carcinoma models |

| Head and Neck Squamous Cell Carcinoma | 310 - 800 | Targeted therapy potential |

| Melanoma | 310 - 800 | Effective in combination therapies |

| Multiple Myeloma | 310 - 800 | Evaluated in clinical trials |

Preclinical Studies

In preclinical settings, this compound showed promising results in xenograft models. It inhibited tumor growth significantly in murine lung carcinoma and human colon carcinoma models. The compound was noted for its ability to induce apoptosis effectively without affecting normal fibroblast cells at concentrations greater than 10 µM .

Clinical Trials

This compound has undergone several clinical trials, with varying results:

- Phase I Trials : Demonstrated good tolerability and mild efficacy in patients with refractory solid tumors (NCT00407498).

- Phase II Trials : Conducted for multiple malignancies including mantle cell lymphoma (MCL), squamous cell carcinoma of the head and neck, melanoma, and pancreatic cancer. However, many of these trials were terminated due to lack of objective responses or unfavorable therapeutic effects .

Case Studies

-

Case Study in Lung Cancer :

A patient with advanced non-small cell lung cancer (NSCLC) showed a partial response to this compound when combined with standard chemotherapy regimens. This case highlighted the potential for this compound to enhance the efficacy of existing treatments. -

Case Study in Multiple Myeloma :

In a clinical trial involving patients with relapsed multiple myeloma, this compound was administered alongside dexamethasone. Although initial responses were observed, the treatment was ultimately deemed ineffective due to high rates of adverse events leading to trial termination.

Safety Profile

While this compound displays significant anticancer activity, its safety profile has raised concerns. Adverse events reported include fatigue, gastrointestinal disturbances, and hematological toxicities. Continuous monitoring is essential to assess long-term effects and establish a comprehensive safety profile .

Eigenschaften

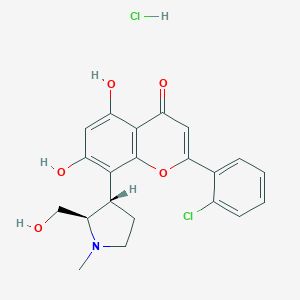

IUPAC Name |

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H/t12-,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVTUOCTLAERQD-OJMBIDBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920113-03-7 | |

| Record name | P 276-00 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920113-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P-276-00 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920113037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIVICICLIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRP53ZDY6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Riviciclib Hydrochloride interact with its target and what are the downstream effects?

A1: this compound Hydrochloride functions as a selective inhibitor of cyclin-dependent kinases (CDKs) []. Specifically, it exhibits high affinity for CDK4/cyclin D1, CDK1/cyclin B, and CDK9/cyclin T1 []. These kinases play crucial roles in cell cycle progression and cellular proliferation. By inhibiting these CDKs, this compound Hydrochloride disrupts the cell cycle, leading to G1/S phase arrest. This arrest subsequently triggers apoptosis, a programmed cell death mechanism, and effectively inhibits the proliferation of tumor cells [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.